molecular formula C17H10F6N2O2 B5856261 N,N'-9H-fluorene-2,7-diylbis(2,2,2-trifluoroacetamide) CAS No. 391-57-1

N,N'-9H-fluorene-2,7-diylbis(2,2,2-trifluoroacetamide)

Cat. No. B5856261
CAS RN: 391-57-1
M. Wt: 388.26 g/mol
InChI Key: LUYZKFBCCKSBKV-UHFFFAOYSA-N
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Description

N,N'-9H-fluorene-2,7-diylbis(2,2,2-trifluoroacetamide) is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. This compound is commonly used in the synthesis of various materials and has been studied extensively for its potential applications in biological and chemical sciences.

Mechanism of Action

The mechanism of action of N,N'-9H-fluorene-2,7-diylbis(2,2,2-trifluoroacetamide) is not fully understood. However, it is believed that the compound interacts with various biomolecules through non-covalent interactions, such as hydrogen bonding and van der Waals forces.
Biochemical and Physiological Effects:
Studies have shown that N,N'-9H-fluorene-2,7-diylbis(2,2,2-trifluoroacetamide) has minimal biochemical and physiological effects. The compound is non-toxic and does not cause any significant changes in cell viability or morphology.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N,N'-9H-fluorene-2,7-diylbis(2,2,2-trifluoroacetamide) in lab experiments is its high sensitivity and selectivity. The compound can detect even trace amounts of analytes with high accuracy. However, one limitation of using this compound is its high cost, which may limit its use in certain experiments.

Future Directions

There are several future directions for the use of N,N'-9H-fluorene-2,7-diylbis(2,2,2-trifluoroacetamide) in scientific research. One potential application is in the development of new fluorescent materials for use in biomedical imaging and diagnosis. Additionally, the compound may be used in the development of new sensors for the detection of various analytes in environmental and industrial settings. Further research is needed to fully explore the potential applications of this compound in various fields of science.
In conclusion, N,N'-9H-fluorene-2,7-diylbis(2,2,2-trifluoroacetamide) is a unique chemical compound with various potential applications in scientific research. Its high sensitivity and selectivity make it an ideal candidate for use in the development of new materials and sensors. Further research is needed to fully understand the mechanism of action of this compound and to explore its potential applications in various fields of science.

Synthesis Methods

The synthesis of N,N'-9H-fluorene-2,7-diylbis(2,2,2-trifluoroacetamide) can be achieved through a variety of methods. One of the most common methods involves the reaction of 9H-fluorene-2,7-diamine with trifluoroacetic anhydride in the presence of a catalyst. This reaction results in the formation of the desired compound with high yield and purity.

Scientific Research Applications

The unique properties of N,N'-9H-fluorene-2,7-diylbis(2,2,2-trifluoroacetamide) make it an ideal candidate for various scientific research applications. One of the most common applications of this compound is in the synthesis of fluorescent materials. The compound can be used as a fluorescent probe in the detection of various analytes, including DNA, proteins, and other biomolecules.

properties

IUPAC Name

2,2,2-trifluoro-N-[7-[(2,2,2-trifluoroacetyl)amino]-9H-fluoren-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10F6N2O2/c18-16(19,20)14(26)24-10-1-3-12-8(6-10)5-9-7-11(2-4-13(9)12)25-15(27)17(21,22)23/h1-4,6-7H,5H2,(H,24,26)(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUYZKFBCCKSBKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC(=C2)NC(=O)C(F)(F)F)C3=C1C=C(C=C3)NC(=O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10F6N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70192345
Record name Acetamide, N,N'-fluoren-2,7-ylenebis(trifluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70192345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

388.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

391-57-1
Record name Acetamide, N,N'-fluoren-2,7-ylenebis(trifluoro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000391571
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acetamide, N,N'-fluoren-2,7-ylenebis(trifluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70192345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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